2-(4-Chlorophenyl)-3-methylmorpholine

Chemical Identity Morpholine Derivative Data Gap Analysis

2-(4-Chlorophenyl)-3-methylmorpholine (CAS 36981-95-0) is an uncharacterized morpholine derivative with NO peer-reviewed quantitative bioactivity or physicochemical data. Its defined molecular formula (C11H14ClNO) and weight (211.69 g/mol) make it suitable as a reference standard for HPLC/GC-MS method development or as a proprietary starting point for exploratory SAR studies. Substitution with positional isomers or stereoisomers is NOT scientifically justified without empirical data.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 36981-95-0
Cat. No. B1616694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-3-methylmorpholine
CAS36981-95-0
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCC1C(OCCN1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H14ClNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3
InChIKeyLKRMGIFWZXHLGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-3-methylmorpholine (CAS 36981-95-0): Baseline Identity and Data Availability for Procurement


2-(4-Chlorophenyl)-3-methylmorpholine (CAS 36981-95-0), also known as G 260, is a substituted morpholine derivative with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . A critical assessment of primary literature, patents, and authoritative databases reveals a significant gap: there are currently no peer-reviewed publications or patent examples providing quantitative data on its biological activity or physicochemical performance. The available information is restricted to its chemical identity and basic safety classifications . Consequently, any scientific or industrial selection of this compound must be made with the understanding that its properties are not yet characterized in the public domain, and it should be treated as an uncharacterized research intermediate or reference standard.

2-(4-Chlorophenyl)-3-methylmorpholine: The Critical Data Void Preventing Rational Analog Substitution


In the absence of published quantitative data for 2-(4-Chlorophenyl)-3-methylmorpholine, substitution with any in-class analog—such as positional isomers (e.g., 2-(3-chlorophenyl)-3-methylmorpholine ) or stereoisomers (e.g., (2S,3S)-2-(3-Chlorophenyl)-3-methylmorpholine [1])—cannot be scientifically justified. The presence of the specific 4-chlorophenyl and 3-methyl substituents on the morpholine core is known, from class-level SAR (Structure-Activity Relationship), to profoundly influence target binding, metabolic stability, and overall physicochemical properties [2]. Without empirical data, any substitution carries an unquantifiable risk of altering or nullifying the intended experimental outcome. This evidence guide therefore highlights the foundational chemical identifiers as the only verifiable, non-vendor-specific information currently available for making an informed procurement decision.

2-(4-Chlorophenyl)-3-methylmorpholine: An Evidence Guide Based on Available Foundational Data


Foundational Chemical Identity and Absence of Comparative Biological Data

A comprehensive search of primary literature and patent databases yields no quantitative data on biological activity, potency, or selectivity for 2-(4-Chlorophenyl)-3-methylmorpholine. The only verifiable, comparator-based data is its molecular weight of 211.69 g/mol. This is higher than the unsubstituted morpholine core (87.12 g/mol) [1] and differs from its positional isomer 2-(3-Chlorophenyl)-3-methylmorpholine (211.688 Da ), confirming its unique molecular identity. These are the sole non-vendor-specific, quantitative differentiators currently available for this compound. .

Chemical Identity Morpholine Derivative Data Gap Analysis

2-(4-Chlorophenyl)-3-methylmorpholine: Recommended Application Scenarios Based on Current Evidence


Use as an Analytical Reference Standard or Research Intermediate

Given the absence of characterized biological activity, the most scientifically sound application for 2-(4-Chlorophenyl)-3-methylmorpholine is as a reference standard for analytical method development (e.g., HPLC, GC-MS, NMR) or as an uncharacterized synthetic intermediate in medicinal chemistry projects. Its defined molecular weight and formula (C11H14ClNO) provide a basis for its identification and quality control in such roles.

Exploratory Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

This compound can serve as a starting point or building block in exploratory SAR studies focused on morpholine-based scaffolds [1]. Its 4-chlorophenyl and 3-methyl substitution pattern represents a distinct chemotype, and its procurement would enable the generation of novel, proprietary data. This scenario is supported by the class-level knowledge that morpholines are privileged structures in drug discovery, but the specific application relies on the user's internal research to establish activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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